2-Phenyl-benzooxazole-5-carboxylic acid chemical properties
2-Phenyl-benzooxazole-5-carboxylic acid chemical properties
This technical guide provides an in-depth analysis of 2-Phenyl-benzooxazole-5-carboxylic acid , a critical heterocyclic scaffold used in medicinal chemistry, materials science, and fluorescence diagnostics.
Chemical Identity & Core Properties
Executive Summary
2-Phenyl-benzooxazole-5-carboxylic acid (CAS: 21095-64-7) is a fused heterocyclic compound integrating a benzoxazole core with a phenyl substituent at the C2 position and a carboxylic acid moiety at the C5 position.[1][2][3] This structural arrangement confers unique optoelectronic properties, high thermal stability, and significant biological versatility.[4] It serves as a primary intermediate in the synthesis of polybenzoxazole (PBO) high-performance fibers, a scaffold for amyloid-binding diagnostic agents , and a building block for antimicrobial therapeutics .
Part 1: Physicochemical Profile[5]
The compound exhibits the robust stability characteristic of benzoxazoles, with the carboxylic acid group providing a handle for further derivatization (e.g., amide coupling, esterification).
| Property | Specification |
| IUPAC Name | 2-phenyl-1,3-benzoxazole-5-carboxylic acid |
| CAS Number | 21095-64-7 |
| Molecular Formula | C₁₄H₉NO₃ |
| Molecular Weight | 239.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | >250 °C (High thermal stability due to rigid aromatic backbone) |
| Solubility | Soluble in DMSO, DMF, dilute aqueous bases (NaOH, NaHCO₃); sparingly soluble in water, ethanol, and non-polar solvents.[5] |
| pKa (Predicted) | ~3.6 – 3.9 (Acidic COOH modulated by the electron-withdrawing benzoxazole ring) |
| Fluorescence | Blue emission ( |
Part 2: Synthetic Methodologies
The synthesis of 2-phenyl-benzooxazole-5-carboxylic acid relies on the cyclocondensation of ortho-aminophenol derivatives. The most robust industrial and laboratory method utilizes Polyphosphoric Acid (PPA) as both solvent and cyclodehydration agent.
Core Synthesis Route: PPA-Mediated Cyclocondensation
This method is preferred for its high yield and ability to drive the reaction to completion without isolating sensitive intermediates.
Reaction Scheme:
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Precursors: 3-Amino-4-hydroxybenzoic acid (provides the 5-COOH regiochemistry) and Benzoic Acid (or Benzoyl Chloride).
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Medium: Polyphosphoric Acid (PPA).
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Conditions: 160–200 °C, 2–4 hours.
Regiochemistry Note: The use of 3-amino-4-hydroxybenzoic acid is critical. In this precursor, the amino group is ortho to the hydroxyl and meta to the carboxylic acid. Upon cyclization with benzoic acid, the carboxylic acid ends up at position 5 of the benzoxazole ring (para to the nitrogen bridgehead).
Caption: Synthesis pathway via PPA-mediated condensation. The process involves in situ acylation followed by high-temperature ring closure.
Part 3: Experimental Protocols
Protocol 1: Synthesis via Polyphosphoric Acid (PPA)
Validation: This protocol ensures complete cyclization and simplifies purification by exploiting the acidity of the product.
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Preparation: In a 250 mL round-bottom flask equipped with a mechanical stirrer (magnetic stirring may fail due to viscosity), charge Polyphosphoric Acid (PPA) (50 g).
-
Heating: Heat PPA to 100 °C to reduce viscosity.
-
Addition: Add 3-amino-4-hydroxybenzoic acid (15.3 g, 0.1 mol) and Benzoic acid (12.2 g, 0.1 mol).
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Reaction: Increase temperature to 180–200 °C and stir for 4 hours. The mixture will turn into a viscous, dark solution.
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Quenching: Allow the mixture to cool to ~80 °C. Pour the hot syrup slowly into 500 mL of crushed ice/water with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Filter the precipitate. Wash extensively with water to remove residual phosphoric acid.
-
Purification:
-
Dissolve the crude solid in dilute NaOH (10%) to form the sodium salt (filters out insoluble impurities).
-
Filter any undissolved matter.
-
Re-acidify the filtrate with HCl (conc.) to pH 2.
-
Collect the white precipitate, wash with water, and dry.
-
Optional: Recrystallize from Ethanol/DMF if high purity is required.
-
Protocol 2: Derivatization (Amide Coupling)
Purpose: Attaching the scaffold to amines (e.g., for drug delivery or probe synthesis).
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Activation: Dissolve 2-phenyl-benzooxazole-5-carboxylic acid (1 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2 eq). Stir for 15 min.
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Coupling: Add the target amine (1.1 eq). Stir at Room Temperature for 12 hours.
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Workup: Dilute with water/brine. Extract with Ethyl Acetate.[6][7] Wash organic layer with LiCl solution (to remove DMF).
Part 4: Chemical Reactivity & Applications[9][10]
1. Fluorescence & Optical Properties
The 2-phenylbenzoxazole core is a known scintillator and fluorophore. The 5-COOH substitution maintains the extended conjugation system.
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Excitation: ~300–330 nm.[8]
-
Emission: ~360–380 nm (Deep Blue).
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Stokes Shift: Large Stokes shift allows for separation of excitation and emission signals, useful in biological imaging.
-
Mechanism: Unlike 2-(2-hydroxyphenyl)benzoxazoles which undergo Excited State Intramolecular Proton Transfer (ESIPT), the 2-phenyl derivative fluoresces via standard
transitions.
2. Amyloid Fibril Detection
This scaffold is structurally homologous to Thioflavin T and PiB (Pittsburgh Compound B) . The planar, conjugated benzoxazole structure allows intercalation into
3. Drug Discovery Scaffold
-
Target: 5-HT3 Receptor Antagonists.
-
Mechanism: The benzoxazole moiety mimics the indole ring of serotonin, while the carboxylic acid allows for the addition of basic side chains necessary for receptor binding.
-
Antimicrobial: 2-substituted benzoxazoles inhibit bacterial DNA gyrase.
Part 5: Safety & Handling (SDS Summary)
| Hazard Class | Statement | Handling Precaution |
| Skin Irritant | H315: Causes skin irritation. | Wear nitrile gloves. |
| Eye Irritant | H319: Causes serious eye irritation. | Use safety goggles; access to eye wash. |
| STOT-SE | H335: May cause respiratory irritation. | Work in a fume hood, especially when handling fine powder. |
Storage: Store at room temperature in a dry, sealed container. Stable indefinitely under normal conditions.
References
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Synthesis & Regiochemistry: Journal of Chemical and Pharmaceutical Research, "Benzoxazole: The molecule of diverse biological activities," 2011.
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Fluorescence Properties: Molecules, "Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives," 2023.
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Polybenzoxazole (PBO) Precursors: ResearchGate, "Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid," 2017.
-
Biological Activity (5-HT3): Bioorganic & Medicinal Chemistry Letters, "Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists," 2010.
-
General Properties: PubChem, "2-Phenyl-benzooxazole-5-carboxylic acid," CID 4162623.
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- 2. 2-METHYL-1,3-BENZOXAZOLE-5-CARBOXYLIC ACID | 90322-32-0 [chemicalbook.com]
- 3. PubChemLite - 2-phenyl-benzooxazole-5-carboxylic acid (C14H9NO3) [pubchemlite.lcsb.uni.lu]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
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- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
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